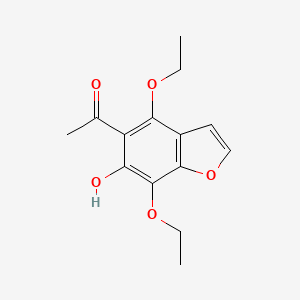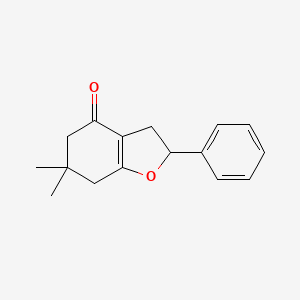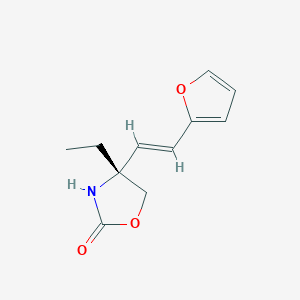
(R)-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one is a chiral oxazolidinone derivative This compound is of interest due to its unique structural features, which include a furan ring and an oxazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Core: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Heck reaction, where a vinyl halide reacts with a furan derivative in the presence of a palladium catalyst.
Chiral Resolution: The chiral center can be introduced using chiral auxiliaries or catalysts to ensure the desired ®-enantiomer is obtained.
Industrial Production Methods
Industrial production of ®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino alcohols and reduced oxazolidinones.
Substitution: Substituted vinyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibiotics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one: The enantiomer of the compound, with similar but distinct properties.
4-Methyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one: A structurally similar compound with a methyl group instead of an ethyl group.
4-Ethyl-4-(2-(thiophen-2-yl)vinyl)oxazolidin-2-one: A compound with a thiophene ring instead of a furan ring.
Uniqueness
®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both a furan ring and an oxazolidinone core
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(4R)-4-ethyl-4-[(E)-2-(furan-2-yl)ethenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-2-11(8-15-10(13)12-11)6-5-9-4-3-7-14-9/h3-7H,2,8H2,1H3,(H,12,13)/b6-5+/t11-/m1/s1 |
InChI-Schlüssel |
LAMZKQIFGILXDS-MVIFTORASA-N |
Isomerische SMILES |
CC[C@]1(COC(=O)N1)/C=C/C2=CC=CO2 |
Kanonische SMILES |
CCC1(COC(=O)N1)C=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


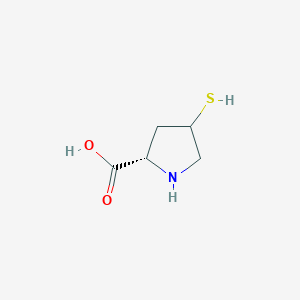
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
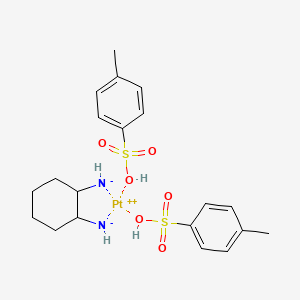

![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)
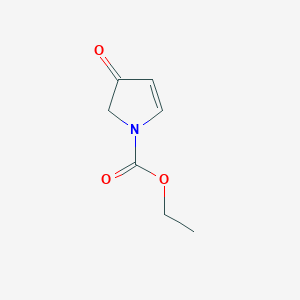
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
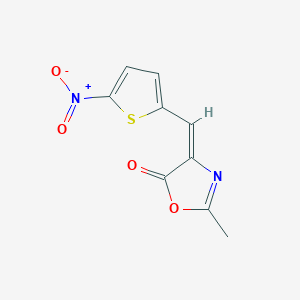
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)

![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)
